N-Hydroxy varenicline
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Overview
Description
N-Hydroxy varenicline is a derivative of varenicline, a compound primarily known for its use in smoking cessation therapies. Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors, which are implicated in the addictive properties of nicotine . This compound retains the core structure of varenicline but includes an additional hydroxy group, which can influence its chemical behavior and biological activity .
Preparation Methods
The synthesis of N-Hydroxy varenicline involves several steps, starting from the core structure of varenicline. One common method includes the hydroxylation of varenicline using specific reagents and conditions. For instance, the hydroxylation can be achieved using flavin-dependent N-hydroxylating enzymes . Industrial production methods often involve optimizing these reactions to ensure high yield and purity, utilizing intermediate compounds such as 1,2,3,4-tetrahydro-1,4-methano-naphthalene-cis-2,3-diol .
Chemical Reactions Analysis
N-Hydroxy varenicline undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form N-formylvarenicline and N-methylvarenicline under specific conditions involving formaldehyde and formic acid . These reactions are significant in understanding the stability and degradation pathways of the compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically hydroxylated or methylated derivatives of the original compound .
Scientific Research Applications
N-Hydroxy varenicline has several scientific research applications. In chemistry, it is used to study the behavior of hydroxylated derivatives of varenicline and their interactions with nicotinic acetylcholine receptors . In biology and medicine, it is investigated for its potential effects on nicotine addiction and withdrawal symptoms . Additionally, it is used in the development of new therapeutic agents targeting nicotinic receptors . In the industry, this compound is utilized in the formulation of smoking cessation aids and related pharmaceutical products .
Mechanism of Action
The mechanism of action of N-Hydroxy varenicline involves its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist at these receptors, particularly the α4β2 subtype . By binding to these receptors, this compound can modulate the release of neurotransmitters like dopamine, which are involved in the reward pathways associated with nicotine addiction . This modulation helps reduce the craving and withdrawal symptoms experienced by individuals attempting to quit smoking .
Comparison with Similar Compounds
N-Hydroxy varenicline is similar to other hydroxylated derivatives of varenicline, such as N-methylvarenicline and N-formylvarenicline . it is unique in its specific hydroxylation pattern, which can influence its binding affinity and efficacy at nicotinic receptors . Compared to varenicline, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
Similar Compounds
- Varenicline
- N-Methylvarenicline
- N-Formylvarenicline
- Hydroxyvarenicline
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
14-hydroxy-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C13H13N3O/c17-16-6-8-3-9(7-16)11-5-13-12(4-10(8)11)14-1-2-15-13/h1-2,4-5,8-9,17H,3,6-7H2 |
InChI Key |
CDXUPQBYCZFMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)O |
Origin of Product |
United States |
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